molecular formula C9H13BrN2O B12073670 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine

Katalognummer: B12073670
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: QRNFZHQUDZJXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, which is further connected to a propan-1-amine group through an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is unique due to the presence of both the bromine and propan-1-amine groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H13BrN2O

Molekulargewicht

245.12 g/mol

IUPAC-Name

3-(5-bromo-4-methylpyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C9H13BrN2O/c1-7-5-9(12-6-8(7)10)13-4-2-3-11/h5-6H,2-4,11H2,1H3

InChI-Schlüssel

QRNFZHQUDZJXIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1Br)OCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.